REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1>[Pd]>[N:4]1[CH:3]=[C:2]([C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH:7]=[CH:6][C:5]=1[C:5]1[CH:6]=[CH:7][C:2]([C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:3][N:4]=1
|
Name
|
|
Quantity
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51.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CN=CC=C1)(=O)OCC
|
Name
|
|
Quantity
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15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Subsequent recrystallization from isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC(=C1)C(=O)OCC)C1=NC=C(C=C1)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |